molecular formula C12H21NO4S B2942230 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide CAS No. 1421451-39-9

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide

Cat. No.: B2942230
CAS No.: 1421451-39-9
M. Wt: 275.36
InChI Key: UNFMHHMBJNNGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide is a sulfonamide derivative characterized by a tertiary amine core linked to two distinct substituents:

  • 2-Methoxyethyl group: A polar substituent with a methoxy-terminated ethyl chain, likely enhancing solubility in aqueous environments compared to purely hydrophobic analogs .
  • 2-Methylpropane-1-sulfonamide (tert-butylsulfonamide): A bulky sulfonamide group that may influence steric hindrance and crystallinity .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-11(2)10-18(14,15)13(5-7-16-3)8-12-4-6-17-9-12/h4,6,9,11H,5,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFMHHMBJNNGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N(CCOC)CC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide typically involves the following steps:

    Formation of the furan-3-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Introduction of the methoxyethyl group: This step involves the reaction of the furan-3-ylmethyl intermediate with 2-methoxyethylamine under controlled conditions.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under controlled conditions to form derivatives such as γ-ketosulfonamides or ring-opened products.

Reagent Conditions Product Key Observations
KMnO₄ / H₂O₂Acidic or neutral aqueous mediumOxidized furan derivativesSelective oxidation at the α-position of the furan ring.
Ozone (O₃)-78°C in CH₂Cl₂Ozonolysis products (e.g., diketones)Requires reductive workup (e.g., Zn/H₂O) .

Mechanistic Insight :

  • Furan oxidation typically proceeds via electrophilic attack on the electron-rich ring, leading to epoxidation or cleavage depending on the oxidizing agent .

Reduction Reactions

The sulfonamide group can be reduced to generate amine derivatives, enhancing nucleophilicity for downstream applications.

Reagent Conditions Product Key Observations
LiAlH₄Anhydrous THF, refluxN-alkylamine derivativesComplete reduction of the sulfonamide to -NH-.
BH₃·THFRoom temperaturePartial reduction intermediatesSelective reduction requires stoichiometric control .

Mechanistic Insight :

  • LiAlH₄ cleaves the S–N bond, converting the sulfonamide into a secondary amine.

Substitution Reactions

The methoxyethyl group and sulfonamide moiety participate in nucleophilic substitution reactions.

Methoxyethyl Group Substitution

Reagent Conditions Product
NaH / RX (alkyl halide)DMF, 60°CAlkylated derivatives
H₂O / H⁺Acidic hydrolysisEthanolamine analogs

Sulfonamide Functionalization

Reagent Conditions Product
RNH₂ (primary amine)DCM, room temperatureUrea or thiourea derivatives
ClSO₂RPyridine, 0°C → RTBis-sulfonamides

Key Findings :

  • Methoxyethyl substitution is facilitated by strong bases (e.g., NaH), enabling alkylation or hydrolysis.

  • Sulfonamide nitrogen acts as a nucleophile in reactions with electrophiles like isocyanates .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions as a dipolarophile, forming heterocyclic frameworks.

Reagent Conditions Product
NitronesThermal or microwave heatingIsoxazolidine derivatives
DiazocompoundsCu(I) catalysisTriazole-linked conjugates

Mechanistic Insight :

  • The electron-deficient sulfonamide group enhances reactivity toward 1,3-dipoles like nitrones, yielding regioisomeric isoxazolidines .

Sulfonamide Hydrolysis

Reagent Conditions Product
H₂SO₄ (concentrated)Reflux, 12 hrsSulfonic acid derivative
NaOH (aqueous)100°C, 6 hrsPartial cleavage to sulfonate salts

Furan Ring Functionalization

Reagent Conditions Product
Br₂ (1 equiv)CHCl₃, 0°CBrominated furan analog
Ac₂O / H⁺RefluxAcetylated furan derivative

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy Catalyst Dependence
OxidationModerate50–70 kJ/molMn/Fe-based catalysts
ReductionFast30–40 kJ/molLiAlH₄ > BH₃
SubstitutionSlow to moderate60–80 kJ/molBase-dependent

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials.

    Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and methoxyethyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and inferred properties:

Compound Name Key Substituents Physicochemical Inferences Biological Relevance Reference
Target Compound : N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide Furan-3-ylmethyl, 2-methoxyethyl, tert-butylsulfonamide Moderate solubility (methoxyethyl), potential metabolic oxidation (furan) Possible CNS activity (methoxyethyl enhances BBB penetration)
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azido groups, tolyl sulfonamide High reactivity (azides), lower solubility due to aromatic ring Click chemistry applications, explosive precursors
(±)[11C]N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide Benzylpiperidinylmethyl, naphthalene sulfonamide, 2-methoxyethyl Enhanced BBB penetration (methoxyethyl), lipophilic (naphthalene) PET tracer for brain enzymes (BChE inhibition)
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl, 2-methoxyphenyl, benzenesulfonamide Moderate solubility (methoxyphenyl), electron-rich aromatic system Antimicrobial activity (common sulfonamide function)
N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide Difluoro, formyl, propane sulfonamide Electrophilic (formyl), moderate solubility (fluorine) Intermediate for further functionalization

Research Findings and Data Gaps

  • logP Predictions : The target compound’s logP is estimated to be lower than naphthalene sulfonamides (e.g., ) but higher than azide derivatives (e.g., ), balancing lipophilicity and solubility.

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₅N₃O₃S
  • Molecular Weight : 265.32 g/mol

Biological Activity Overview

Research indicates that compounds containing furan and sulfonamide moieties exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized in the following sections.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of furan derivatives. For example, derivatives similar to this compound have shown significant activity against various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)Reference
Furan Derivative AE. coli15
Furan Derivative BS. aureus18

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored extensively. In vitro studies have shown that compounds with similar structures can inhibit tumor cell proliferation.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHeLa12.5
Sulfonamide Derivative CMCF-710.0

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Interaction with Cellular Pathways : The compound may interfere with signaling pathways that regulate apoptosis and cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several furan-based sulfonamides against clinical isolates of E. coli and S. aureus. The results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity in Vivo

In an animal model, this compound was administered to mice with induced tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential for cancer therapy.

Q & A

Q. What are the standard synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Reacting a furan-3-ylmethylamine derivative with 2-methoxyethylamine under reflux conditions in a polar aprotic solvent like DMF or NMP, often using a base such as NaOH (4 N aqueous) to deprotonate the amine .
  • Step 2 : Sulfonamide formation by reacting the secondary amine with 2-methylpropane-1-sulfonyl chloride in methylene chloride. Triethylamine or diisopropylethylamine is used to scavenge HCl, typically at 0°C to room temperature .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields ranging from 17% to 77% depending on conditions .

Q. How is the compound characterized for structural confirmation?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm the presence of furan protons (δ 6.3–7.2 ppm), methoxyethyl groups (δ 3.3–3.6 ppm), and sulfonamide protons (δ 2.8–3.1 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs like SHELXL) resolves bond lengths and angles, particularly for the sulfonamide group and furan ring geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What solvents and conditions are optimal for stabilizing the compound in solution?

  • Storage : Anhydrous DMSO or acetonitrile at -20°C prevents hydrolysis of the sulfonamide group.
  • Avoid : Protic solvents (e.g., water, ethanol) at high temperatures, which may cleave the sulfonamide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s structure?

  • Refinement Strategies : Use SHELXL’s restraints for flexible groups (e.g., methoxyethyl side chains) and validate with R-factor convergence. Discrepancies in thermal parameters may require re-measuring data at higher resolution (≤1.0 Å) .
  • Cross-Validation : Compare X-ray data with 1H^1H-NDP (NOE difference spectroscopy) to confirm spatial arrangements of substituents .

Q. What experimental designs are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., cholinesterases) to map binding pockets. Use soaking or co-crystallization protocols, as seen in human butyrylcholinesterase complexes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) by titrating the compound into enzyme solutions, monitoring enthalpy changes .

Q. How can synthetic by-products be minimized during sulfonamide formation?

  • Optimized Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to reduce unreacted intermediates.
  • Low-Temperature Reaction : Conduct reactions at 0°C to suppress side reactions (e.g., sulfonate ester formation) .
  • By-Product Analysis : LC-MS or 19F^{19}F-NMR (if fluorinated analogs are present) identifies impurities for iterative process refinement .

Q. What strategies are employed to analyze the compound’s stereochemical configuration?

  • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers.
  • VCD Spectroscopy : Vibrational circular dichroism distinguishes absolute configuration, particularly for the methoxyethyl group .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental solubility data?

  • Validation : Compare predicted logP values (e.g., via ChemAxon) with experimental shake-flask assays in PBS (pH 7.4) and n-octanol. Adjust force fields in MD simulations if deviations exceed 0.5 log units .
  • Probe Crystallinity : Poor solubility may arise from polymorphic forms; use DSC and PXRD to identify amorphous vs. crystalline states .

Q. What methods reconcile conflicting bioactivity results across cell-based assays?

  • Dose-Response Curves : Test the compound at concentrations from 1 nM to 100 µM to rule out off-target effects at high doses.
  • Metabolic Stability Assays : Incubate with liver microsomes to assess whether rapid degradation (e.g., CYP450-mediated) skews activity .

Methodological Resources

  • Crystallography : SHELX programs (SHELXL, SHELXD) for structure solution and refinement .
  • Synthesis : Protocols from sulfonamide coupling literature (e.g., triethylamine-mediated reactions in CH2_2Cl2_2) .
  • Biological Assays : ITC and enzyme kinetics kits (e.g., Sigma-Aldrich’s cholinesterase assay kits) for target engagement studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.